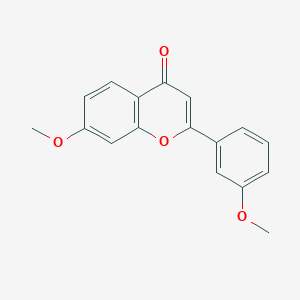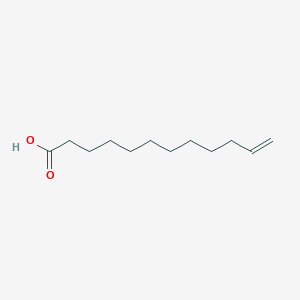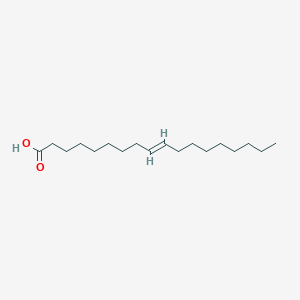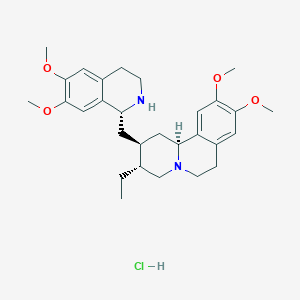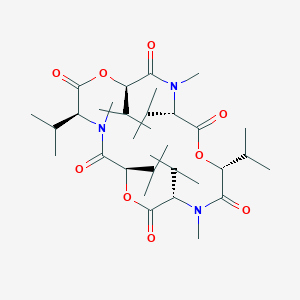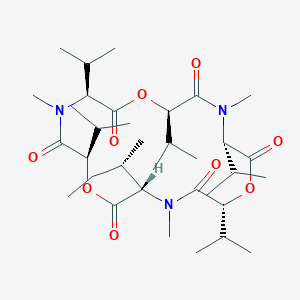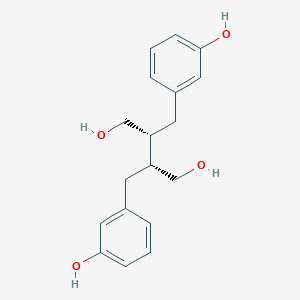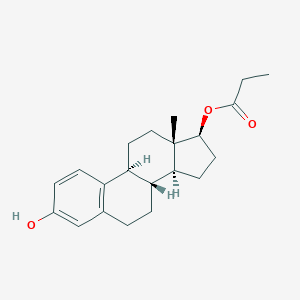
Estradiol propionate
概要
説明
Estradiol propionate, also known as estradiol monopropionate or estradiol 17β-propionate, is an estrogen medication and estrogen ester . It was sold under the brand names Acrofollin, Akrofollin, and Follhormon, but is no longer marketed . It is the C17β propionate ester of estradiol .
Molecular Structure Analysis
Estradiol propionate contains a total of 55 bonds, including 27 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aromatic hydroxyl .
科学的研究の応用
Estradiol Propionate: A Comprehensive Analysis of Unique Scientific Research Applications
Pharmaceutical Applications: Estradiol propionate, being a potent form of naturally occurring estrogen, is widely used in pharmaceuticals. Its major challenge is the low water solubility, which results in poor oral bioavailability .
Prostate Cancer Research: In prostate cancer cell lines, estradiol propionate has been shown to reduce nuclear size, which correlates with lower survival rates in prostate cancer. It mimics the effect of DHRS7 re-expression in late-stage androgen-insensitive tumors .
Endocrine Disruption Studies: As an endocrine disruptor, 17β-estradiol is extensively studied due to its release through natural pathways and widespread use in conventional medicine. Its impact on environmental and human health is a significant area of research .
Bone and Reproductive Function: Recent data demonstrate important effects of estrogen on bone and reproductive function in men, making it a subject of interest in clinical and experimental research .
Skin Aging and Dermal Health: Estrogens play a crucial role in maintaining dermal health and have anti-aging characteristics by binding to estrogen receptors in the skin. This makes estradiol propionate relevant in studies related to skin aging and the gut-skin axis via the microbiome .
作用機序
Target of Action
Estradiol propionate, a pro-drug ester of estradiol, primarily targets estrogen receptors (ERs) in the body . These receptors, ERα and ERβ, are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction of estradiol with these receptors plays a crucial role in numerous physiological processes.
Mode of Action
Estradiol propionate is metabolized in the body to estradiol, which freely enters target cells and interacts with ERs . Upon binding, the estrogen-receptor complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in a cascade of cellular changes that mediate the physiological effects of estradiol .
Biochemical Pathways
The biochemical pathways affected by estradiol involve a series of transformations. Estradiol biosynthesis can occur through a reduction of estrone (E1) by 17-beta-hydroxysteroid dehydrogenase (HSD) enzymes . The activated estrogen-receptor complex influences various biochemical pathways, leading to changes in protein synthesis and cellular function . For instance, estradiol has been shown to exert neuroprotective effects and influence memory and cognition .
Pharmacokinetics
The pharmacokinetics of estradiol, including its absorption, distribution, metabolism, and excretion (ADME), differ by route of administration . When used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester, such as estradiol propionate, to improve its bioavailability . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours .
Result of Action
The molecular and cellular effects of estradiol’s action are diverse and widespread. It influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries . It also plays a significant role in reproduction, influencing the menstrual cycle and treating menopausal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of estradiol propionate. For instance, estrogens in the environment can disrupt the endocrine system and affect the physiology of aquatic fauna and humans at extremely low concentrations . Moreover, the presence of other estrogenic substances in the environment can potentially interact with and influence the action of estradiol .
Safety and Hazards
Long-term use of estrogens, including estradiol propionate, is associated with an increased risk of cancer of the endometrium, breast, and ovary . In animal studies, long-term administration of estrogens increased the incidence of cancer of the breast, cervix, vagina, uterus, testis, pancreas, and liver . It may also damage fertility or the unborn child .
将来の方向性
While estradiol propionate is no longer widely used, research into the effects of estrogen and estrogen-like compounds continues. This includes the development of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . Additionally, the role of estrogen in men was uncovered by prismatic examples of estrogen deficiency in male patients and by knockout of the estrogen receptor and aromatase in animals .
特性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCRZWCSVWBYSC-AGRFSFNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048985 | |
| Record name | beta-Estradiol 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol propionate | |
CAS RN |
3758-34-7 | |
| Record name | Estradiol, 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Estradiol 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




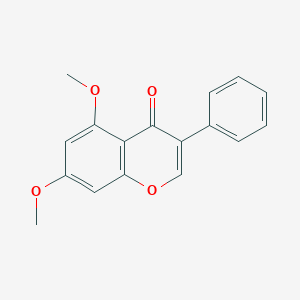
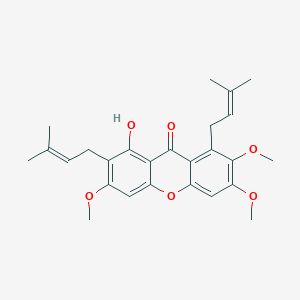
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
